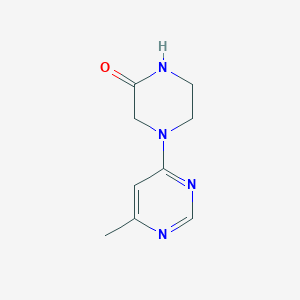

4-(6-Methylpyrimidin-4-yl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(6-Methylpyrimidin-4-yl)piperazin-2-one” is a chemical compound with the molecular formula C9H12N4O and a molecular weight of 192.222. It contains a six-membered ring with two opposing nitrogen atoms .

Molecular Structure Analysis

The molecule contains a total of 31 bond(s). There are 17 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amine(s) (aromatic), 1 N hydrazine(s), and 1 Pyrimidine(s) .Applications De Recherche Scientifique

Anticancer and Antiproliferative Activities

- Synthesized compounds related to "4-(6-Methylpyrimidin-4-yl)piperazin-2-one" have shown significant anticancer and antiproliferative activities. For instance, certain compounds demonstrated better anti-proliferative activities than the drug curcumin against human breast cancer cell lines and human embryonic kidney cells (Parveen et al., 2017).

- Another study synthesized novel derivatives that exhibited good antiproliferative effect against human cancer cell lines, with some compounds showing potential as anticancer agents (Mallesha et al., 2012).

Antibacterial and Antifungal Properties

- Research on novel methylpyrimidine sulfonyl piperazines revealed that some compounds had potent pharmacophores with significant antibacterial and anthelmintic activities (Mohan et al., 2014).

- A study on Schiff base derived from Sulfamerazine showed potent antibacterial and antifungal activity, highlighting the versatility of pyrimidine derivatives in antimicrobial applications (Othman et al., 2019).

Analgesic and Anti-Inflammatory Activities

- Synthesis of new Visnagen and Khellin Furochromone Pyrimidine Derivatives resulted in compounds that displayed promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2011).

Interaction with DNA and Enzyme Inhibition

- Research on the interaction with DNA of unfused aromatic systems containing terminal piperazino substituents suggested that these compounds could form strong intercalation complexes with DNA, which is unusual for their structural class (Wilson et al., 1990).

- A study on novel 4,6-Disubstituted s-Triazin-2-yl Amino Acid Derivatives as antifungal agents revealed that they could fit well in the active site residues of N-myristoltransferase (NMT), indicating their potential as enzyme inhibitors (Alhameed et al., 2020).

Miscellaneous Applications

- Various studies have explored the synthesis and structural characterization of compounds related to "4-(6-Methylpyrimidin-4-yl)piperazin-2-one" for diverse applications, including as cerebral protective agents and receptor inhibitors (Kuno et al., 1992), (Cann et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 4-(6-Methylpyrimidin-4-yl)piperazin-2-one is the E. coli DNA gyrase ATP binding site . DNA gyrase is a crucial bacterial topoisomerase II enzyme responsible for the ATP-dependent negative supercoiling of cellular DNA .

Mode of Action

The compound interacts with its target, the DNA gyrase, leading to inhibition of the enzyme’s activity . This interaction disrupts the supercoiling of bacterial DNA, which is essential for various DNA processes, including replication, transcription, and recombination .

Biochemical Pathways

The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of DNA, thereby halting DNA replication . This leads to the cessation of bacterial growth and eventually results in bacterial death .

Result of Action

The molecular effect of the compound’s action is the inhibition of DNA gyrase, leading to disruption of DNA replication . On a cellular level, this results in the cessation of bacterial growth and eventually bacterial death .

Propriétés

IUPAC Name |

4-(6-methylpyrimidin-4-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O/c1-7-4-8(12-6-11-7)13-3-2-10-9(14)5-13/h4,6H,2-3,5H2,1H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQACTVVBBIHIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Methylpyrimidin-4-yl)piperazin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2953148.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-methyl-6-oxo-2-((1-phenylethyl)thio)-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2953150.png)

methanone](/img/structure/B2953157.png)

![(2E)-2-{[(3,5-dimethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2953161.png)

![1-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2953163.png)

![N-{[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenecarboxamide](/img/structure/B2953164.png)

![1-(Azepan-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2953165.png)

![Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2953167.png)